molecular formula C7H4FNO3 B167507 2-Fluoro-6-nitrobenzaldehyde CAS No. 1644-82-2

2-Fluoro-6-nitrobenzaldehyde

Cat. No.: B167507
CAS No.: 1644-82-2
M. Wt: 169.11 g/mol
InChI Key: LMTKLMMRJDNPFT-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 6-position on a benzene ring. This compound is a yellow crystalline solid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoro-6-nitrobenzaldehyde involves the oxidation reaction of p-nitrophenol and 2-fluorobenzaldehyde. The specific steps include reacting nitrophenol with 2-fluorobenzaldehyde and performing an oxidation reaction under appropriate conditions to obtain the target product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve heating a mixture of l-fluoro-2-methyl-3-nitrobenzene and N,N-dimethylformamide dimethyl acetal at 135°C for 12 hours. The reaction mixture is then cooled to room temperature and added dropwise to a solution of sodium periodate in water/DMF. After stirring at room temperature for 3 hours, the mixture is filtered, and the solid is washed with toluene .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products:

    Reduction: The major product is 2-fluoro-6-aminobenzaldehyde.

    Substitution: Depending on the substituent introduced, various substituted benzaldehydes can be formed.

Scientific Research Applications

Comparison with Similar Compounds

    2-Fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrobenzaldehyde: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness: 2-Fluoro-6-nitrobenzaldehyde is unique due to the presence of both fluorine and nitro functional groups, which impart distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic and research applications where both functionalities are required .

Properties

IUPAC Name

2-fluoro-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTKLMMRJDNPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542898
Record name 2-Fluoro-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-82-2
Record name 2-Fluoro-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-2-nitrotoluene (3 g, 17.96 mmol) in DMF (25 ml) was added (MeO)2CHNMe2 (3.12 ml, 23.35 mmol) and the mixture warmed at 140° C. for 4 hours in argon atmosphere. Then the solution was allowed to reach room temperature and diethyl ether (100 ml) and water (100 ml) was added. The organic layer was washed with water (2×100 ml) and brine (1×100 ml), dried (MgSO4) and solvent concentrated at reduced pressure, affording an oil which was treated with NaIO4 (11.5 g, 53.6 mmol). The mixture was stirred in 50% aqueous THF (100 ml) at room temperature for 24 hours. The mixture was filtered in a celite pad and eluted with EtOAc. The organic layer was washed with NaHCO3 (saturated solution, 3×100 ml), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (50% CH2Cl2 /Hexane) affording 2-nitro-6-fluorobenzaldehyde as a brown solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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